AZD1979
Overview
Description
AZD1979, chemically known as (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a melanin-concentrating hormone receptor 1 antagonist. It was designed for the treatment of obesity by utilizing its appetite-modulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD1979 involves multiple steps, including the formation of the azetidinyl and oxadiazolyl moieties. The key steps include:
Formation of the azetidinyl moiety: This involves the reaction of 3-phenoxyazetidine with various reagents to introduce the desired substituents.
Formation of the oxadiazolyl moiety: This involves the condensation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with appropriate amines.
Coupling of the two moieties: The final step involves coupling the azetidinyl and oxadiazolyl moieties under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: AZD1979 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
AZD1979 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of azetidinyl and oxadiazolyl moieties.
Biology: Used to study the role of melanin-concentrating hormone receptor 1 in various biological processes.
Medicine: Investigated for its potential use in the treatment of obesity and related metabolic disorders.
Industry: Used in the development of new drugs targeting melanin-concentrating hormone receptor 1 .
Mechanism of Action
AZD1979 exerts its effects by antagonizing the melanin-concentrating hormone receptor 1. This receptor is involved in regulating appetite and energy expenditure. By blocking this receptor, this compound reduces food intake and increases energy expenditure, leading to weight loss. The molecular targets and pathways involved include the central nervous system and various metabolic pathways .
Comparison with Similar Compounds
AZD1234: Another melanin-concentrating hormone receptor 1 antagonist with similar properties.
AZD5678: A compound with a similar structure but different functional groups.
Uniqueness of AZD1979: this compound is unique due to its specific combination of azetidinyl and oxadiazolyl moieties, which confer high potency and selectivity for melanin-concentrating hormone receptor 1. This makes it a promising candidate for the treatment of obesity .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPIQPFRAPEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106011 | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254035-84-1 | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-1979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1979 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone interact with its target, MCHr1, and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone to MCHr1 hasn't been explicitly detailed in the provided research, it's classified as an antagonist. [] This means it likely binds to the receptor, preventing the natural ligand, melanin-concentrating hormone (MCH), from binding and activating the receptor. MCH is implicated in regulating appetite and energy balance, so blocking its action through MCHr1 antagonism is a potential strategy for obesity treatment. []
Q2: Can you describe a unique metabolic pathway of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone identified in research?
A2: Research has shown that (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone undergoes an unusual metabolic transformation involving its strained spiro-azetidinyl moiety. Instead of the typical cytochrome P450 enzyme-mediated metabolism, glutathione S-transferases (GSTs) catalyze a direct conjugation of glutathione to the compound. [] This reaction leads to the formation of glutathione-related metabolites, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] This unique metabolic pathway highlights the importance of considering enzyme systems beyond cytochrome P450s when investigating drug metabolism.
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